molecular formula C23H15BrO5S B2529144 Naphthalen-2-yl 2-[(4-bromobenzenesulfonyl)oxy]benzoate CAS No. 684226-58-2

Naphthalen-2-yl 2-[(4-bromobenzenesulfonyl)oxy]benzoate

Cat. No.: B2529144
CAS No.: 684226-58-2
M. Wt: 483.33
InChI Key: ZZOVGYLLDBMYIX-UHFFFAOYSA-N
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Description

Naphthalen-2-yl 2-[(4-bromobenzenesulfonyl)oxy]benzoate is a chemical compound with the molecular formula C23H15BrO5S and a molecular weight of 483.33 g/mol

Preparation Methods

The synthesis of Naphthalen-2-yl 2-[(4-bromobenzenesulfonyl)oxy]benzoate typically involves the reaction of naphthalen-2-yl benzoate with 4-bromobenzenesulfonyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Chemical Reactions Analysis

Naphthalen-2-yl 2-[(4-bromobenzenesulfonyl)oxy]benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromobenzenesulfonyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Scientific Research Applications

Naphthalen-2-yl 2-[(4-bromobenzenesulfonyl)oxy]benzoate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of Naphthalen-2-yl 2-[(4-bromobenzenesulfonyl)oxy]benzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Naphthalen-2-yl 2-[(4-bromobenzenesulfonyl)oxy]benzoate can be compared with other similar compounds such as:

    Naphthalen-2-yl benzoate: Lacks the 4-bromobenzenesulfonyl group, making it less reactive in certain chemical reactions.

    Naphthalen-2-yl 3,5-dinitrobenzoate: Contains nitro groups instead of the bromobenzenesulfonyl group, leading to different chemical and biological properties.

    2-Naphthol: A simpler compound that serves as a precursor for the synthesis of various naphthalene derivatives.

Properties

IUPAC Name

naphthalen-2-yl 2-(4-bromophenyl)sulfonyloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrO5S/c24-18-10-13-20(14-11-18)30(26,27)29-22-8-4-3-7-21(22)23(25)28-19-12-9-16-5-1-2-6-17(16)15-19/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZOVGYLLDBMYIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC=CC=C3OS(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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